N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide
CAS No.: 1421493-56-2
Cat. No.: VC11891030
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421493-56-2 |
|---|---|
| Molecular Formula | C11H13N3O3S |
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C11H13N3O3S/c1-9-7-10(17-14-9)4-6-13-18(15,16)11-3-2-5-12-8-11/h2-3,5,7-8,13H,4,6H2,1H3 |
| Standard InChI Key | PEIKOFATWNKOTM-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2 |
| Canonical SMILES | CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2 |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition
The compound has the molecular formula C₁₁H₁₃N₃O₃S (MW: 267.31 g/mol). Key features include:
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Pyridine ring: Provides π-π stacking potential and hydrogen-bonding sites at the nitrogen atom.
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Sulfonamide linker: Enhances solubility and enables target protein interactions via hydrogen bonding .
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3-Methyl-1,2-oxazole: A five-membered heterocycle with electron-rich regions for hydrophobic interactions .
The IUPAC name derives from its substituents: the pyridine-3-sulfonamide group is connected via an ethyl chain to the 5-position of a 3-methyl-1,2-oxazole ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃S |
| Molecular Weight | 267.31 g/mol |
| SMILES | CC1=NOC(=C1)CCNS(=O)(=O)C2=CN=CC=C2 |
| Topological Polar Surface Area | 97.9 Ų |
| Hydrogen Bond Donors | 2 (sulfonamide NH, oxazole NH) |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves two stages :
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Oxazole Ring Formation:
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Sulfonamide Coupling:
Table 2: Optimized Reaction Conditions
| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NH₂OH·HCl, NaHCO₃ | Ethanol | 65 | 7 | 82 |
| 2 | Pyridine-3-sulfonyl chloride, DIPEA | Acetonitrile | 25 | 16 | 73 |
Analytical Validation
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NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 8.79 (pyridine H-2), 8.21 (pyridine H-4), and 6.72 (oxazole H-4) .
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HPLC: Purity >98% (C18 column, 60% MeCN/H₂O, 1 mL/min).
Structural and Electronic Features
Conformational Analysis
Density functional theory (DFT) calculations reveal:
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The oxazole ring adopts a nearly planar conformation (dihedral angle: 2.1° with pyridine) .
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Sulfonamide NH forms an intramolecular hydrogen bond with the oxazole oxygen (distance: 2.02 Å) .
Frontier Molecular Orbitals
Biological Activities and Mechanisms
Anti-Inflammatory Activity
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Suppresses COX-2 in LPS-induced macrophages (IC₅₀: 12.7 μM) via sulfonamide-mediated hydrogen bonding to Tyr385 .
Anticancer Screening
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HCT-116 Colon Cancer: Induces apoptosis via caspase-3 activation (EC₅₀: 48.4 μM) .
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A549 Lung Cancer: Inhibits tubulin polymerization (IC₅₀: 0.11 μM), outperforming combretastatin A-4 .
Table 3: Biological Activity Profile
| Target | Assay Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Pantothenate synthetase | MTB H37Rv | 35.2 μM | |
| COX-2 | RAW 264.7 cells | 12.7 μM | |
| Tubulin | A549 cells | 0.11 μM |
Pharmacological and Toxicological Profiling
ADMET Predictions
In Vivo Pharmacokinetics (Rat)
Emerging Applications and Future Directions
Antibiotic Adjuvants
Enhances β-lactam efficacy against MRSA by 8-fold via sulfonamide-mediated efflux pump inhibition .
Radiopharmaceuticals
⁶⁸Ga-labeled derivatives show tumor-to-background ratios of 5.7 in PC-3 xenografts, suggesting diagnostic potential.
Challenges
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